5-Aminopyridine-3-sulfonamide hcl

Description

General Overview of Sulfonamide Derivatives in Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of prontosil, an azo dye, in 1935. scispace.com This functional group is integral to a class of drugs collectively known as "sulfa drugs." frontiersrj.com Initially celebrated for their groundbreaking antibacterial effects, the applications of sulfonamide derivatives have since expanded dramatically. frontiersrj.comekb.eg

Sulfonamides are now recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic properties. frontiersrj.comsysrevpharm.org Their therapeutic versatility stems from their ability to mimic the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase in bacteria, thus inhibiting folic acid synthesis and bacterial growth. researchgate.net Beyond their antimicrobial action, the sulfonamide moiety can form multiple interactions with various biological targets, making it a valuable scaffold in drug design. ekb.eg The development of new synthetic methods continues to be a focus for researchers, aiming to create novel sulfonamide conjugates with enhanced efficacy and broader applications. ekb.egnih.govnih.gov

Table 1: Biological Activities of Sulfonamide Derivatives

| Biological Activity | Description |

| Antibacterial | Inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase. researchgate.netnih.gov |

| Anticancer | Show potential in cancer therapy due to their ability to target various enzymes and pathways involved in tumor growth. scispace.comfrontiersrj.com |

| Anti-inflammatory | Exhibit anti-inflammatory effects, contributing to their use in treating inflammatory conditions. frontiersrj.comsysrevpharm.org |

| Antiviral | Some derivatives have been investigated for their activity against various viruses. frontiersrj.comnih.gov |

| Diuretic | Used to promote the removal of excess water from the body. frontiersrj.com |

| Hypoglycemic | Can lower blood sugar levels, relevant in the management of diabetes. frontiersrj.com |

Significance of Pyridine (B92270) Scaffolds in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This designation is due to its frequent appearance in a multitude of FDA-approved drugs and its ability to confer favorable properties upon a molecule. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves water solubility and bioavailability. nih.gov

Pyridine-based structures are found in nature in essential molecules like vitamins (niacin, vitamin B6) and coenzymes (NAD, NADP). nih.govdovepress.com In synthetic drug development, the pyridine scaffold is incorporated into agents with a vast range of therapeutic applications, including antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory activities. nih.govdovepress.com Its structural versatility allows for the creation of large libraries of compounds for screening against diverse biological targets, enhancing the potential for discovering new and effective medicines. researchgate.netdovepress.com Researchers continue to explore new synthetic techniques for functionalized pyridines to develop next-generation therapeutics. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

| Isoniazid | Tuberculosis nih.gov |

| Delavirdine | HIV/AIDS nih.gov |

| Abiraterone acetate | Prostate cancer nih.gov |

| Piroxicam | Arthritis (NSAID) nih.gov |

| Roflumilast | COPD nih.gov |

| Crizotinib | Cancer nih.gov |

Positioning of 5-Aminopyridine-3-sulfonamide (B1337962) Hydrochloride within Related Chemical Classes

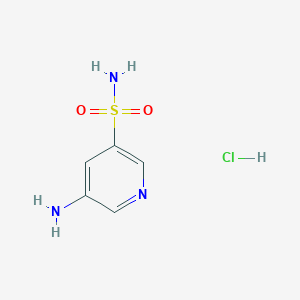

5-Aminopyridine-3-sulfonamide hydrochloride (CAS No: 2230802-66-9) is a molecule that strategically combines the key features of both sulfonamides and aminopyridines. bldpharm.com Its structure consists of a pyridine ring substituted with an amino group at the 5-position and a sulfonamide group at the 3-position. The hydrochloride salt form is typically used to improve stability and solubility.

This specific arrangement places the compound at the intersection of two important chemical classes. The pyridine-3-sulfonamide (B1584339) moiety itself is regarded as a valuable framework in research, capable of binding to multiple biological targets. The presence of the amino group provides an additional site for hydrogen bonding and potential chemical modification, further diversifying its interaction capabilities. indexcopernicus.com

Chemically, 5-Aminopyridine-3-sulfonamide is a heterocyclic building block. bldpharm.com Its structure serves as a precursor for synthesizing more complex molecules, where the amino and sulfonamide groups can be involved in various chemical reactions. indexcopernicus.comimist.ma The compound belongs to the broader categories of pyridines and sulfamides, positioning it as a subject of interest for research into new compounds with potential biological activities. bldpharm.com

Table 3: Chemical Properties of 5-Aminopyridine-3-sulfonamide

| Property | Value | Source |

| CAS Number | 62009-21-6 | bldpharm.combldpharm.com |

| Molecular Formula | C₅H₇N₃O₂S | bldpharm.comnih.gov |

| Molecular Weight | 173.19 g/mol | bldpharm.com |

| IUPAC Name | 5-aminopyridine-3-sulfonamide | nih.gov |

Properties

IUPAC Name |

5-aminopyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXHNMCWBPJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminopyridine 3 Sulfonamide Hydrochloride and Analogues

Established Synthetic Routes to Pyridine-3-sulfonamides

Strategies Involving Halogenated Pyridine (B92270) Sulfonamide Intermediates

A prevalent strategy for the synthesis of pyridine-3-sulfonamides involves the use of halogenated pyridine intermediates. This approach offers versatility for further functionalization.

One common method begins with a halogen-metal exchange reaction on a dihalogenated pyridine, such as 2,6-dibromopyridine (B144722). thieme-connect.com The resulting metalated pyridine can then react with sulfuryl chloride to yield the corresponding sulfonyl chloride. thieme-connect.com For instance, the reaction of metalated 2,6-dibromopyridine with sulfuryl chloride efficiently produces 6-bromopyridine-2-sulfonyl chloride. thieme-connect.com This intermediate can then undergo amidation to form the desired sulfonamide. thieme-connect.com This method is advantageous as the remaining halogen atom, typically bromine, serves as a handle for further chemical modifications. thieme-connect.com

Variations of this approach have been developed to accommodate different substitution patterns on the pyridine ring. For example, in the case of 3-bromopyridine, using i-PrMgCl for the halogen-metal exchange, followed by chlorosulfonylation and amidation, yields the corresponding sulfonamide. thieme-connect.com Similarly, various dibromopyridines can undergo monoselective halogen-metal exchange to produce bromo-substituted sulfonamides in good yields. thieme-connect.com

Another example involves the synthesis of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which starts from 5-bromo-2-chloropyridine-3-sulfonyl chloride. mdpi.com This highlights the utility of halogenated pyridine sulfonyl chlorides as key precursors.

The table below summarizes the synthesis of various pyridine sulfonamides from halogenated precursors.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2,6-Dibromopyridine | 1. i-PrMgCl 2. SO2Cl2 3. Di(4-methoxybenzyl)amine | 6-Bromopyridine-2-sulfonyl chloride | N,N-Bis(4-methoxybenzyl)-6-bromopyridine-2-sulfonamide | thieme-connect.com |

| 3-Bromopyridine | 1. i-PrMgCl 2. SO2Cl2 3. Et2NH | 3-Pyridinesulfonyl chloride | N,N-Diethylpyridine-3-sulfonamide | thieme-connect.com |

| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | (R)-1-phenylethan-1-amine or (S)-1-phenylethan-1-amine | - | (R)- or (S)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | mdpi.com |

Approaches from Aminopyridine Derivatives

An alternative and widely used synthetic pathway to pyridine-3-sulfonamides commences with aminopyridine derivatives. This method often involves diazotization of the amino group, followed by a sulfonylchlorination reaction.

A notable example is the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674). google.comgoogle.com This process involves the diazotization of 3-aminopyridine in an acidic medium, typically with sodium nitrite (B80452) and hydrochloric acid, to form a diazonium salt. google.comgoogle.comgoogle.com This intermediate is then subjected to a sulfonylchlorination reaction, often using thionyl chloride in the presence of a copper catalyst, to yield pyridine-3-sulfonyl chloride. google.comgoogle.com This method is lauded for its low cost, high product content, and suitability for large-scale production. google.comgoogle.com

The synthesis of 6-aminopyridine-3-sulfonamide (B1141869) derivatives also follows a similar principle. The process starts with the sulfonation of 2-aminopyridine (B139424) to produce 6-aminopyridine-3-sulfonic acid. rasayanjournal.co.in This sulfonic acid is then converted to 6-aminopyridine-3-sulfonyl chloride by reacting with phosphorus pentachloride. rasayanjournal.co.in The resulting sulfonyl chloride can then be reacted with various amines to generate a series of substituted sulfonamides. rasayanjournal.co.in

Furthermore, direct condensation of aminopyridines with sulfonyl chlorides is a straightforward method for synthesizing N-substituted pyridine sulfonamides. scispace.comnih.gov For instance, reacting an appropriate aminopyridine with a specific sulfonyl chloride in a suitable solvent like dichloromethane (B109758) can yield the desired sulfonamide. scispace.com

The following table outlines the synthesis of pyridine sulfonamides starting from aminopyridine precursors.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 3-Aminopyridine | 1. NaNO2, HCl 2. NaBF4 3. SOCl2, CuCl | Pyridine-3-diazonium fluoroborate | Pyridine-3-sulfonyl chloride | google.comgoogle.com |

| 2-Aminopyridine | 1. Conc. H2SO4 2. PCl5, POCl3 3. Substituted amines | 6-Aminopyridine-3-sulfonic acid, 6-Aminopyridine-3-sulfonyl chloride | Substituted 6-aminopyridine-3-sulfonamides | rasayanjournal.co.in |

| Aminopyridine | Sulfonyl chloride | - | N-substituted pyridine sulfonamide | scispace.comnih.gov |

Novel and Eco-Friendly Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of pyridine-3-sulfonamide (B1584339) synthesis, a notable "green" approach involves the use of water as a solvent, eliminating the need for hazardous organic solvents like chloroform, pyridine, and acetone. iscientific.org This method is not only better for the environment but can also be more cost-effective. iscientific.org

One such eco-friendly method describes the synthesis of sulfonamides by reacting amines with sulfonyl chlorides in water, often under pH control, and without the need for heating. iscientific.org Another green approach involves the use of ionic liquids as catalysts or reaction media, which can offer advantages in terms of reusability and reduced waste. researchgate.net For example, pyridinium (B92312) sulfonamide ionic liquids have been prepared in an environmentally benign manner. researchgate.net

Furthermore, the use of catalysts like iron(III) chloride for the synthesis of substituted pyridines from ketoxime acetates and aldehydes represents a facile and green protocol that avoids the use of additives. nih.gov The development of novel catalysts, such as quinoline-based dendrimer-like ionic liquids, has also been explored for the synthesis of new pyridines with sulfonamide moieties under mild reaction conditions. researchgate.net

Spectroscopic and Analytical Methods for Structural Confirmation

The structural elucidation of synthesized 5-aminopyridine-3-sulfonamide (B1337962) hydrochloride and its analogues relies on a combination of spectroscopic and analytical techniques. These methods are crucial for verifying the identity and purity of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of the molecule. rasayanjournal.co.inscispace.comiscientific.orgresearchgate.netresearchgate.netimist.maacs.orgacs.orgresearchgate.netresearchgate.netimist.ma Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. Carbon-13 NMR helps in identifying the number and types of carbon atoms present.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. rasayanjournal.co.iniscientific.orgimist.maacs.orgacs.org Characteristic absorption bands for N-H stretching in the amino and sulfonamide groups, and S=O stretching in the sulfonamide group, are key indicators of a successful synthesis. rasayanjournal.co.iniscientific.org

Mass Spectrometry (MS) provides information about the molecular weight of the compound, which helps in confirming its molecular formula. rasayanjournal.co.iniscientific.orgresearchgate.netacs.orgacs.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. researchgate.net

Elemental Analysis (C, H, N analysis) is used to determine the elemental composition of the synthesized compound, which should match the calculated values for the expected structure. imist.ma

X-ray Crystallography offers definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the final product. rasayanjournal.co.in

The following table provides a general overview of the spectroscopic data used for the characterization of pyridine sulfonamides.

| Technique | Information Provided | References |

| ¹H NMR | Chemical shift and coupling constants of protons | rasayanjournal.co.inscispace.comiscientific.orgresearchgate.netresearchgate.netimist.maacs.orgacs.orgresearchgate.netresearchgate.netimist.ma |

| ¹³C NMR | Chemical shifts of carbon atoms | scispace.comiscientific.orgimist.maacs.orgresearchgate.netresearchgate.netimist.ma |

| IR Spectroscopy | Presence of functional groups (e.g., -NH2, -SO2NH-) | rasayanjournal.co.iniscientific.orgimist.maacs.orgacs.org |

| Mass Spectrometry | Molecular weight and fragmentation pattern | rasayanjournal.co.iniscientific.orgresearchgate.netacs.orgacs.org |

| Elemental Analysis | Elemental composition (C, H, N, S) | imist.ma |

| X-ray Crystallography | 3D molecular structure | mdpi.comresearchgate.net |

| Thin-Layer Chromatography | Reaction monitoring and purity assessment | rasayanjournal.co.in |

Computational Chemistry and Cheminformatics Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as 5-Aminopyridine-3-sulfonamide (B1337962), might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, notably carbonic anhydrases. nih.gov The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide anion to the zinc ion within the enzyme's active site. nih.gov Molecular docking studies of 5-Aminopyridine-3-sulfonamide would be crucial in elucidating its specific binding mode within a target protein's active site.

Such an analysis would reveal key interactions, including:

Hydrogen Bonds: The amino group and the sulfonamide moiety of the compound are capable of forming hydrogen bonds with amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The pyridine (B92270) ring can engage in hydrophobic interactions with nonpolar residues.

Ionic Interactions: The protonated pyridine nitrogen (in the HCl salt form) could form ionic bonds with negatively charged residues.

For instance, in studies of related pyridine-3-sulfonamide (B1584339) derivatives targeting human carbonic anhydrase isozymes, docking has shown that slight structural changes can lead to selective interactions with either the hydrophilic or lipophilic regions of the active site. nih.gov The analysis of these interactions helps in understanding the structural basis for the compound's biological activity and can guide the design of analogues with improved potency and selectivity. nih.gov

Below is a hypothetical representation of the types of interactions that could be identified for 5-Aminopyridine-3-sulfonamide HCl with a target protein.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond Donor | Amino group (-NH2), Sulfonamide (-NH-) | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond Acceptor | Sulfonamide (-SO2-), Pyridine Nitrogen | Histidine, Lysine, Arginine |

| Hydrophobic | Pyridine Ring | Valine, Leucine, Isoleucine, Phenylalanine |

| Ionic | Protonated Pyridine Nitrogen | Aspartate, Glutamate |

| Coordination | Sulfonamide Anion | Zinc ion (in metalloenzymes) |

Binding Affinity Prediction Methodologies

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding free energy. These predictions are used to rank potential drug candidates. Various scoring functions, from force-field-based to knowledge-based and empirical methods, are employed to estimate the strength of the ligand-protein interaction. For example, a study on novel sulfonamide derivatives used computational docking to estimate binding free energies against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), with more active compounds showing lower (more favorable) binding energies. nih.gov

The predicted binding affinity of this compound would be compared against known inhibitors of a target protein to gauge its potential efficacy. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein, providing a more accurate estimation of the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models

To develop a QSAR model for a series of aminopyridine-sulfonamide derivatives, including 5-Aminopyridine-3-sulfonamide, a dataset of compounds with experimentally determined biological activities is required. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds. scispace.com

The robustness and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. nih.gov A successful QSAR model can be a valuable tool for prioritizing the synthesis of novel derivatives with potentially enhanced activity. tiu.edu.iq

Molecular Descriptors for Activity Correlation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. In QSAR modeling, these descriptors are used as the independent variables to predict biological activity. For a compound like 5-Aminopyridine-3-sulfonamide, relevant descriptors might include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as partial atomic charges and dipole moment, which are important for electrostatic interactions.

Quantum chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. imist.ma

The analysis of a QSAR model can reveal which descriptors have the most significant impact on biological activity, providing insights into the key structural features required for a desired therapeutic effect. nih.gov

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating various molecular properties of this compound with a high degree of accuracy.

DFT calculations can be used to determine:

Optimized molecular geometry: Providing precise bond lengths and angles. imist.ma

Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra to confirm the compound's structure.

Electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the HOMO-LUMO energy gap. nih.gov

The MEP is particularly useful for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. For 5-Aminopyridine-3-sulfonamide, the MEP would likely show negative potential around the sulfonamide oxygens and the pyridine nitrogen, and positive potential near the amino and sulfonamide hydrogens.

The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. In a study of sulfonamides derived from 2-aminopyridine (B139424), DFT was used to calculate these quantum chemical descriptors to understand their reactivity. imist.ma

Below is an example table of quantum chemical descriptors that could be calculated for 5-Aminopyridine-3-sulfonamide using DFT.

| Descriptor | Hypothetical Value | Significance |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV | Relates to the ability to donate electrons |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

These DFT-derived properties provide a fundamental understanding of the molecule's behavior at the electronic level, which underpins its interactions with biological systems. scirp.org

Pharmacophore Modeling and Identification

Pharmacophore modeling is a crucial step in understanding the essential structural motifs of a molecule required for its biological activity. For compounds like 5-Aminopyridine-3-sulfonamide, which belongs to the sulfonamide class of compounds, pharmacophore models often highlight a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for target binding.

While a specific pharmacophore model for this compound is not extensively detailed in the public domain, models for structurally related pyridine-sulfonamide inhibitors, particularly those targeting carbonic anhydrases, offer valuable insights. The sulfonamide group is a cornerstone of the pharmacophore for this class of inhibitors, acting as a key zinc-binding group within the enzyme's active site. mdpi.comnih.gov

A plausible pharmacophore model for 5-Aminopyridine-3-sulfonamide and its analogs, based on studies of similar compounds, would likely include the following features:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.

A Hydrogen Bond Donor (HBD): The amino group at the 5-position of the pyridine ring.

A Negatively Ionizable Feature: The sulfonamide group, which is crucial for coordinating with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

An Aromatic Ring: The pyridine ring itself, which can engage in pi-pi stacking or other hydrophobic interactions with amino acid residues in the target protein.

The spatial arrangement of these features is critical for effective binding. Molecular docking studies on related pyridine sulfonamides have shown that the sulfonamide moiety binds to the catalytic zinc ion, while the pyridine ring and its substituents interact with various amino acid residues in the active site, contributing to both potency and selectivity. nih.gov

Table 1: Key Pharmacophoric Features of Pyridine-Sulfonamide Scaffolds

| Feature | Description | Role in Binding |

| Sulfonamide Group | -SO₂NH₂ | Zinc binding, hydrogen bonding |

| Pyridine Ring | Aromatic heterocycle | Hydrophobic interactions, pi-pi stacking |

| Amino Group | -NH₂ | Hydrogen bond donor |

| Pyridine Nitrogen | Heterocyclic nitrogen | Hydrogen bond acceptor |

The identification of these pharmacophoric features is instrumental in virtual screening campaigns to identify new molecules with similar biological activities and in guiding the structural modifications of the lead compound.

Computational Optimization Strategies for Lead Compounds

Once a lead compound like 5-Aminopyridine-3-sulfonamide is identified, computational chemistry offers a powerful toolkit for its optimization. The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov For sulfonamide derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their inhibitory activity. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov By developing robust QSAR models, chemists can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Structure-Based Drug Design and Molecular Docking:

With the availability of three-dimensional structures of target proteins, structure-based drug design has become a cornerstone of lead optimization. Molecular docking simulations can predict the binding mode and affinity of 5-Aminopyridine-3-sulfonamide and its derivatives within the active site of a target protein. nih.gov

For instance, in the context of carbonic anhydrase inhibition, docking studies have revealed how modifications to the pyridine ring can lead to interactions with specific amino acid residues, thereby influencing isoform selectivity. nih.govnih.gov Computational strategies often involve:

Substitution on the Pyridine Ring: Introducing various substituents at different positions of the pyridine ring can modulate the compound's electronic and steric properties, leading to improved binding affinity and selectivity.

Modification of the Sulfonamide Group: While the sulfonamide group is often essential for activity, modifications can be explored to fine-tune its acidity and interaction with the target.

Hybridization and Fragment-Based Approaches: Combining the pharmacophoric features of 5-Aminopyridine-3-sulfonamide with fragments from other known inhibitors can lead to the design of novel hybrid molecules with enhanced properties. researchgate.net

Table 2: Computational Strategies for Lead Optimization of Pyridine-Sulfonamides

| Strategy | Description | Predicted Outcome |

| QSAR Modeling | Develop mathematical models relating structural features to biological activity. | Predict the activity of virtual compounds and guide synthetic efforts. |

| Molecular Docking | Predict the binding pose and affinity of ligands in a protein's active site. | Identify key interactions and suggest structural modifications for improved binding. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and understand the role of conformational changes. |

| Free Energy Perturbation (FEP) | Calculate the relative binding free energies of a series of analogs. | Provide a more accurate prediction of potency changes upon structural modification. |

Through the iterative application of these computational strategies, researchers can rationally design and optimize derivatives of 5-Aminopyridine-3-sulfonamide to develop potent and selective drug candidates.

In Vitro Biological Activity Profiling

Enzyme Inhibition Studies

The pyridine-3-sulfonamide (B1584339) scaffold is a core structure in many biologically active molecules. Its derivatives have been synthesized and evaluated against a range of enzymatic targets. The sulfonamide group is a well-established zinc-binding group, which is key to its inhibitory action against various metalloenzymes.

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. The inhibitory mechanism involves the binding of the deprotonated sulfonamide moiety (SO₂NH⁻) to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion.

Derivatives of pyridine-3-sulfonamide have been extensively studied as inhibitors of various human (h) CA isozymes. Research into 4-substituted pyridine-3-sulfonamides has shown a wide range of inhibitory activities against several isoforms. googleapis.com Generally, these compounds are weak inhibitors of the cytosolic isoform hCA I but show significantly better inhibition against other isoforms. googleapis.com For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated inhibition constants (Kᵢ) reaching into the nanomolar range for isoforms hCA II, hCA IX, and hCA XII. googleapis.comnih.gov Specifically, Kᵢ values as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII have been reported for certain derivatives. googleapis.com

The substitution pattern on the pyridine (B92270) ring is crucial for both potency and selectivity. Studies on pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) have yielded compounds with nanomolar potency against the tumor-associated isoforms hCA IX and hCA XII. google.com For example, one such derivative showed a Kᵢ of 14 nM against hCA IX and 7 nM against hCA XII. google.com Similarly, other research has highlighted pyridine-3-sulfonamide derivatives with potent, low nanomolar inhibition of hCA VII and hCA XIV. diva-portal.org This consistent activity across multiple studies underscores the potential of the pyridine-3-sulfonamide scaffold in targeting specific carbonic anhydrase isozymes.

Table 1: Carbonic Anhydrase Inhibition by Pyridine-3-Sulfonamide Derivatives The following data represents findings for various 4-substituted pyridine-3-sulfonamide analogs, not the parent compound 5-Aminopyridine-3-sulfonamide (B1337962) hcl.

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | >10,000 nM | 271 nM - >10,000 nM | 137.5 nM - 8154 nM | 91.1 nM - >10,000 nM | googleapis.com |

| Pyridinium-benzenesulfonamides | 18 nM - 4000 nM | 4 nM - 21 nM | 5.8 nM - 14 nM | 7 nM - 48 nM | google.com |

| Bicyclo[thieno]thiopyran sulfonamides | 2800 nM - 6410 nM | 87.3 nM - 94.5 nM | 9.4 nM - 9.5 nM | Data Not Provided | diva-portal.org |

Cysteine proteases, such as caspases involved in apoptosis and the parasitic enzyme cruzain from Trypanosoma cruzi, are important therapeutic targets. ucl.ac.ukwayne.edu While sulfonamides have been explored as inhibitors for these enzymes, the specific warheads often differ from the simple sulfonamide group. For instance, potent caspase inhibitors often feature an isatin (B1672199) sulfonamide core, where the isatin ring system is critical for interacting with the enzyme's active site. nih.govnih.gov Similarly, effective cruzain inhibitors frequently employ vinyl sulfone or nitrile-based structures to achieve covalent or reversible-covalent binding with the catalytic cysteine residue. ucl.ac.uk

A review of the scientific literature did not yield specific in vitro inhibition data for 5-aminopyridine-3-sulfonamide or its direct derivatives against caspases or cruzain. The research on cysteine protease inhibition tends to focus on different structural classes of sulfonamides. ucl.ac.uk

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its enzymes, such as renin and angiotensin-converting enzyme (ACE), are major drug targets. Research has indicated that certain pyridine-3-sulfonamide derivatives possess inhibitory activity against enzymes within this system. bldpharm.com Specifically, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, which is structurally related to the diuretic torsemide, has been noted for its role as an inhibitor of key enzymes in the RAS. bldpharm.com This activity is suggested to be a primary contributor to its biological effects. bldpharm.com However, specific quantitative data, such as IC₅₀ or Kᵢ values, for the inhibition of renin or ACE by 5-aminopyridine-3-sulfonamide or its close analogs are not detailed in the currently reviewed literature.

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibiting this enzyme is a therapeutic strategy for managing post-prandial hyperglycemia. Studies have been conducted on pyridine-based sulfonamides to investigate their potential as alpha-amylase inhibitors. drugbank.com In one such study, a series of newly synthesized pyridine-based sulfonamides demonstrated notable anti-diabetic activity by inhibiting porcine pancreatic alpha-amylase. drugbank.com The inhibitory potential was found to be significant, with IC₅₀ values for some derivatives recorded in the micromolar range, indicating potent activity when compared to the standard drug, acarbose. drugbank.com

Table 2: α-Amylase Inhibitory Activity of Pyridine-Based Sulfonamide Derivatives Data represents findings for various synthesized pyridine-based sulfonamide derivatives.

| Compound | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 3a | 1.20 ± 0.09 | drugbank.com |

| Derivative 3b | 1.44 ± 0.05 | |

| Derivative 3c | 1.52 ± 0.08 | |

| Derivative 3d | 1.60 ± 0.06 | |

| Acarbose (Standard) | 1.12 ± 0.04 |

15-Lipoxygenase (15-LOX) is an enzyme involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. While various sulfonamide-containing compounds have been investigated as LOX inhibitors, specific data on the inhibitory activity of 5-aminopyridine-3-sulfonamide against 15-LOX is not available in the reviewed literature. Research in this area has often focused on different heterocyclic scaffolds, such as pyrazole-based sulfonamides or 2-thiouracil-5-sulfonamides, which have shown potent inhibition of 15-LOX. nih.gov For example, some N-substituted sulfonamides have been reported to be active against lipoxygenase, but these were not pyridine-based derivatives. acs.org

Human tissue nonspecific alkaline phosphatase (h-TNAP) is a membrane-bound metalloenzyme that plays a crucial role in bone mineralization and is implicated in pathological soft tissue calcification. The development of h-TNAP inhibitors is an active area of research. Sulfonamides have been identified as a class of compounds capable of inhibiting alkaline phosphatases. researchgate.net

Research into pyridine-containing scaffolds has revealed potent h-TNAP inhibitors. A study on various dihydropyridine (B1217469) and pyridine analogs found that most of the tested compounds showed excellent enzyme inhibition against h-TNAP, with IC₅₀ values significantly lower than that of the standard inhibitor, levamisole. This highlights the potential of the pyridine nucleus, in combination with other pharmacophores, to effectively bind and inhibit the h-TNAP enzyme.

Table 3: h-TNAP Inhibitory Activity of Pyridine Analogs Data represents findings for various synthesized pyridine derivatives.

| Compound | h-TNAP IC₅₀ (µM) | Reference |

|---|---|---|

| Imidazole-pyridine derivative (4j) | 1.22 ± 0.12 | |

| Dihydropyridine derivative (4d) | 0.49 ± 0.025 | |

| Levamisole (Standard) | 22.65 ± 1.60 |

Receptor Binding and Modulation Studies

Sulfonamide-containing compounds have been a significant area of research for their interaction with serotonin (B10506) receptors, particularly the 5-HT6 receptor. nih.gov A notable feature of many 5-HT6 receptor ligands is the presence of an arylsulfonyl group. nih.gov Structure-activity relationship studies have shown that the sulfonamide moiety plays a crucial role in the binding affinity of these ligands. nih.govacs.org For instance, in 5-HT6 receptors, the mutation of the S/N6x55 residue highlights its importance in recognizing prototypical sulfonamide ligands. acs.org The affinity of these compounds can vary significantly, with Ki values ranging from the low nanomolar to the micromolar range. nih.govresearchgate.net It has been demonstrated that the placement and constitution of the sulfonamide group within the molecular structure can be altered with a relatively small impact on binding affinity. nih.gov

Beyond serotonin receptors, aminopyridine derivatives have been implicated in the modulation of other receptor systems. For example, 4-aminopyridine (B3432731) is known to induce synchronous activity in hippocampal slices, a model for studying epileptiform activity, which can be modulated by antagonists of group I metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov Furthermore, some aminopyridine derivatives have been investigated for their potential to allosterically destabilize activin receptor-like kinases (ALKs), which are involved in bone morphogenesis. nih.gov This suggests a broader role for aminopyridine-based compounds in modulating various receptor-mediated signaling pathways.

Cell-Based Assays for Biological Response

The antimicrobial properties of sulfonamides have been a cornerstone of medicinal chemistry. earthlinepublishers.com Recent studies continue to explore novel sulfonamide derivatives for their efficacy against a range of pathogens. For instance, N-pyridin-3-yl-benzenesulfonamide, a related compound, has demonstrated significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). earthlinepublishers.comresearchgate.net The activity is concentration-dependent, with higher concentrations showing larger zones of inhibition. earthlinepublishers.comresearchgate.net Other research has focused on synthesizing new sulfonamide derivatives of 2-aminopyridine (B139424), which have also been evaluated for their antimicrobial potential. imist.ma The development of drug resistance underscores the continuous need for new antimicrobial agents, and sulfonamide derivatives remain a promising class of compounds in this endeavor. csfarmacie.cz

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Active | earthlinepublishers.comresearchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | Active | earthlinepublishers.comresearchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli | Active | earthlinepublishers.comresearchgate.net |

An Examination of the In Vitro Biological Activity of 5-Aminopyridine-3-sulfonamide HCl

The chemical compound 5-Aminopyridine-3-sulfonamide hydrochloride and its derivatives are subjects of significant interest in the scientific community for their potential biological activities. This article delves into the in vitro biological activity profiling of this compound, focusing on its antibacterial, antifungal, antiproliferative, and antioxidant properties based on available research findings.

1 In Vitro Antibacterial and Antifungal Activity

The antimicrobial potential of sulfonamide derivatives, including those related to 5-aminopyridine-3-sulfonamide, has been a key area of investigation.

1 Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Studies on related sulfonamide compounds have demonstrated notable antibacterial activity against Gram-positive bacteria. For instance, N-pyridin-3-yl-benzenesulfonamide, a structurally related compound, was tested against Staphylococcus aureus and showed significant antimicrobial activity. indexcopernicus.comresearchgate.net The antibacterial tests revealed that this compound possessed considerable efficacy at various concentrations. indexcopernicus.comresearchgate.net Staphylococcus aureus is a common Gram-positive bacterium that can cause a range of illnesses, from minor skin infections to more severe conditions. wikipedia.org The activity of these compounds against such strains highlights their potential as antibacterial agents. indexcopernicus.comresearchgate.netresearchgate.net

2 Gram-Negative Bacterial Strains (e.g., Salmonella typhi, Escherichia coli)

The same N-pyridin-3-yl-benzenesulfonamide was also evaluated for its activity against Gram-negative bacteria, specifically Salmonella typhi and Escherichia coli. indexcopernicus.comresearchgate.net The results indicated that the compound exhibits great antimicrobial activity against these strains as well. indexcopernicus.comresearchgate.net Salmonella typhi and Escherichia coli are significant Gram-negative pathogens responsible for various infections in humans. nih.govnih.gov The broad-spectrum antibacterial potential of such sulfonamide derivatives makes them promising candidates for further research. indexcopernicus.comresearchgate.net

3 Antifungal Activity

The antifungal properties of pyridine-3-sulfonamide derivatives have also been explored. Research into novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has revealed potential antifungal activity. nih.gov While some derivatives showed no antifungal effects, others demonstrated significant efficacy against various yeast strains, including Rhodotorula mucilaginosa, Candida glabrata, Candida guilliermondii, Candida krusei, and Candida tropicalis. nih.gov In some cases, the activity of these compounds surpassed that of the standard antifungal drug fluconazole. nih.gov However, other studies on different pyridosulfonamide derivatives found no activity against Candida albicans. researchgate.net

2 Antiproliferative Activity against Cancer Cell Lines

The potential of pyridine-sulfonamide derivatives as anticancer agents has been investigated against a variety of human cancer cell lines.

Studies on imidazo[1,2-a]pyridine-sulfonamides, derived from 2-aminopyridine, have shown antiproliferative characteristics against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. imist.ma Similarly, other research has evaluated the cytotoxic effects of related compounds on human cervical cancer (HeLa), lung cancer (A549), and various leukemia cell lines (HL-60, JURKAT). oncotarget.commdpi.comnih.gov For instance, certain imidazole (B134444) derivatives displayed notable inhibitory effects against MCF-7, HepG2, and HeLa cells. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Related Sulfonamide Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity | Reference(s) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-sulfonamides | MCF-7, HepG2 | Antiproliferative | imist.ma |

| Imidazole Derivatives | MCF-7, HepG2, HeLa | Inhibitory | mdpi.comnih.gov |

| Arylthioindoles (ATI) | HeLa | Cell cycle arrest | oncotarget.com |

| Imidazothiadiazole-oxindole conjugates | HeLa, MCF-7 | Antiproliferative | nih.gov |

| Pyrrolidine Mannich base of apigenin | HeLa, HepG2, MCF-7 | >90% inhibition | nih.gov |

| Imidazole-containing aromatic amides | MCF-7, HL-60 | Inhibitory | mdpi.com |

1 Mechanisms of Cell Growth Modulation

The mechanisms by which these compounds inhibit cancer cell growth are multifaceted and include inducing cell cycle arrest, inhibiting tubulin polymerization, and triggering apoptosis.

Cell Cycle Arrest: Several pyridine-sulfonamide and related heterocyclic derivatives have been shown to cause cell cycle arrest, primarily in the G2/M phase. oncotarget.commdpi.comnih.gov This arrest prevents cancer cells from proceeding through mitosis and proliferation. For example, certain arylthioindoles (ATIs) induced a nearly complete G2/M arrest in HeLa cells at low concentrations. oncotarget.com

Tubulin Polymerization Inhibition: A key mechanism of action for many of these antiproliferative compounds is the inhibition of tubulin polymerization. mdpi.comnih.govcsic.es Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can effectively halt cell proliferation. mdpi.com Docking studies have suggested that some of these molecules bind to the colchicine (B1669291) binding site on tubulin. mdpi.comcsic.es

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another significant mechanism. Following cell cycle arrest, many of these compounds trigger apoptotic pathways. rsc.org This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, ultimately leading to the death of the cancer cell. rsc.org

3 Antioxidant Activity Assessment

The antioxidant potential of sulfonamide derivatives has been evaluated through various assays that measure their ability to scavenge free radicals.

1 Free Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess antioxidant activity. researchgate.netmdpi.com Studies on new imidazole[1,2-a]pyridine-sulfonamides have demonstrated significant antioxidant activity using the DPPH method. imist.maimist.ma The effectiveness of these compounds as antioxidants is often attributed to their chemical structure, including the presence of heteroatoms that can donate hydrogen atoms to neutralize free radicals. imist.maresearchgate.net

Similarly, the hydrogen peroxide (H₂O₂) scavenging activity of related compounds has been investigated. nih.govnih.gov Phenolic acids, for example, have shown a positive correlation between the number of hydroxyl groups and their antioxidant and H₂O₂ scavenging capabilities. nih.gov Certain 2-thiouracil-5-sulfonamide derivatives have also exhibited notable H₂O₂ scavenging activity. nih.govresearchgate.net

Table 2: Antioxidant Activity of Related Sulfonamide Derivatives

| Compound/Derivative Class | Assay | Activity | Reference(s) |

|---|---|---|---|

| Imidazole[1,2-a]pyridine-sulfonamides | DPPH | Significant | imist.maimist.ma |

| 2-Thiouracil-5-sulfonamide derivatives | Hydrogen Peroxide | Notable | nih.govresearchgate.net |

| Phenolic Acids | DPPH, Hydrogen Peroxide | Strong | nih.gov |

Lipid Peroxidation Inhibition

Scientific investigations into various sulfonamide derivatives have demonstrated their capacity to inhibit lipid peroxidation. For instance, a study on novel 2-thiouracil-5-sulfonamide derivatives, which share the sulfonamide functional group, evaluated their ability to inhibit microsomal lipid peroxidation in a liposome (B1194612) model system. nih.gov This assay measures the oxidative degradation of polyunsaturated lipids, a hallmark of cellular damage. nih.gov

The findings from this study revealed that several of the synthesized aminopyridine-containing derivatives exhibited notable antioxidant potential by inhibiting lipid peroxidation. nih.gov Specifically, certain 2-amino-3-cyanopyridine (B104079) 2-thiouracil (B1096) derivatives (compounds 7a–d) were shown to be nearly as active as the standard antioxidant, ascorbic acid, in preventing lipid peroxidation. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the process by 50%, were determined for these derivatives.

The structure-activity relationship (SAR) analyses from these studies suggest that the presence of the aminopyridine moiety, in conjunction with other structural features, can contribute significantly to the antioxidant activity. The amino group on the pyridine ring can act as a hydrogen donor, a critical step in neutralizing free radicals that propagate lipid peroxidation.

Although specific quantitative data for this compound is not present in the available literature, the established antioxidant and lipid peroxidation inhibitory activities of its structural analogs suggest that it may also possess similar protective effects. The combination of the aminopyridine ring and the sulfonamide group within the same molecule provides a chemical scaffold with the potential for free radical scavenging and, consequently, the inhibition of lipid peroxidation. Further experimental studies are required to specifically determine the IC₅₀ value of this compound in lipid peroxidation assays to confirm and quantify this potential activity.

Interactive Data Table: Lipid Peroxidation Inhibition of Related Aminopyridine Sulfonamide Derivatives

The following table presents the lipid peroxidation inhibition data for aminopyridine derivatives from a study on novel 2-thiouracil-5-sulfonamides. This data is provided for contextual understanding of the potential activity of structurally similar compounds to this compound.

| Compound | Structure | IC₅₀ (µg/mL) nih.gov |

| 7a | 2-amino-3-cyano-4-(4-chlorophenyl)-6-(2-thiouracil-5-yl)pyridine | 37.6 ± 1.2 |

| 7b | 2-amino-3-cyano-4-(4-methoxyphenyl)-6-(2-thiouracil-5-yl)pyridine | 37.3 ± 1.3 |

| 7c | 2-amino-3-cyano-4-(4-methylphenyl)-6-(2-thiouracil-5-yl)pyridine | 36.9 ± 1.72 |

| 7d | 2-amino-3-cyano-4-(4-hydroxyphenyl)-6-(2-thiouracil-5-yl)pyridine | 36.4 ± 1.33 |

| Ascorbic Acid (Standard) | 36.0 ± 1.30 |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Elucidation of Key Structural Features for Biological Activity

The biological activity of 5-aminopyridine-3-sulfonamide (B1337962) derivatives is intrinsically linked to several key structural features. The sulfonamide group is a critical pharmacophore, essential for the interaction with biological targets. researchgate.netresearchgate.net The pyridine (B92270) ring's electron-withdrawing nature enhances the acidity of the sulfonamide group compared to its benzenesulfonamide (B165840) counterparts. nih.gov This increased acidity can be crucial for binding to target enzymes.

Rational Design Principles for Modulating Potency and Selectivity

Rational design principles are paramount in the optimization of 5-aminopyridine-3-sulfonamide derivatives to achieve desired potency and selectivity. A key strategy involves the introduction of various substituents to probe the steric and electronic requirements of the target's binding pocket. For instance, in the context of carbonic anhydrase inhibitors, the addition of aliphatic lipophilic substituents at specific positions has been shown to enhance activity against certain isoforms like hCA II. mdpi.com

Conversely, for other isoforms such as hCA IX, the presence of these same aliphatic groups can decrease activity, highlighting the subtle differences in the active sites of various enzyme isoforms. nih.govmdpi.com This differential activity underscores the importance of a tailored approach to substituent selection to achieve selectivity. Computational methods, including molecular docking, are often employed to visualize and predict how different structural modifications will affect binding affinity and selectivity, thereby guiding the synthetic efforts towards more potent and selective compounds. researchgate.netimist.ma

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful technique in medicinal chemistry used to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. drughunter.com In the context of sulfonamide-containing compounds, various bioisosteric replacements for the sulfonamide group itself have been explored. For example, the sulfoximine (B86345) group has been successfully used as a bioisostere for sulfonamides, preserving biological activity while potentially mitigating off-target effects like carbonic anhydrase inhibition. sci-hub.se

The concept of bioisosterism also extends to other parts of the molecule. For instance, replacing a hydrogen atom with fluorine can significantly impact metabolic stability and potency. acs.orgnih.gov The strategic placement of fluorine can block sites of metabolism or introduce favorable electronic interactions. acs.org The interchange of rings, such as replacing a phenyl ring with a pyridine or thiophene (B33073) ring, is another common bioisosteric strategy to modulate properties like lipophilicity and metabolic stability. researchgate.net

Scaffold Hopping Approaches

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel molecular frameworks (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This approach is particularly useful for discovering new chemical entities with improved properties or for navigating around existing intellectual property. researchgate.net Starting with a known active scaffold, the core structure is replaced with a different one while aiming to retain the key pharmacophoric features responsible for biological activity. researchgate.net

For instance, a pyrazolo[1,5-a]pyridines-3-carboxamides scaffold was developed as a scaffold hop from an imidazo[1,2-a]pyridine (B132010) core, leading to new compounds with antitubercular activity. rsc.org Computational methods are frequently used to facilitate scaffold hopping by identifying new scaffolds that can present the necessary pharmacophoric groups in the correct spatial orientation. researchgate.net

Influence of Substituent Nature on Biological Activity

The nature of the substituents on the 5-aminopyridine-3-sulfonamide core has a profound impact on the resulting biological activity. The electronic and steric properties of these substituents can dictate the molecule's potency, selectivity, and pharmacokinetic profile.

In a series of 4-substituted pyridine-3-sulfonamides, the introduction of aliphatic substituents was found to have a positive effect on the inhibition of certain carbonic anhydrase isoforms (hCA II and hCA XII), whereas aromatic substituents were less active. nih.govmdpi.com The bulkiness of the substituent is also a critical factor; increasing the size and number of substituents on a phenyl ring attached to the core structure can lead to a decrease in potency. nih.gov

The table below summarizes the effect of different substituents on the inhibitory activity (Kᵢ in nM) of a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound | R¹ Substituent | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | n-hexyl | 271.5 | >10000 | 91 |

| 6 | 3-methylbutan-1-yl | >10000 | >10000 | 91 |

| 4 | Amide | >10000 | 137.5 | >10000 |

| 7 | Alcohol | >10000 | >10000 | >10000 |

| 8-12 | Phenyl derivatives | Markedly less active | Markedly less active | Markedly less active |

This data clearly illustrates that small, lipophilic aliphatic substituents can enhance activity against specific isoforms, while larger, aromatic groups are generally detrimental to activity across the tested isoforms. This highlights the intricate relationship between substituent nature and biological activity, providing a roadmap for the rational design of more effective and selective inhibitors.

Drug Discovery and Lead Optimization Context

Hit Identification Strategies

The initial step in drug discovery is the identification of "hits"—molecules that demonstrate a desired biological activity against a specific target. dromicslabs.comevotec.com This process is crucial as it lays the foundation for all subsequent development efforts. dromicslabs.com Several strategies are employed to uncover these initial starting points:

High-Throughput Screening (HTS): This is a brute-force approach where large, diverse libraries of compounds are rapidly tested against a biological target using automated systems. sygnaturediscovery.comcriver.com The goal is to identify any compound that shows activity, which can then be further investigated.

Fragment-Based Screening (FBS): This method involves screening smaller, low-molecular-weight compounds ("fragments") that are likely to have weak but efficient binding to the target. sygnaturediscovery.com Biophysical techniques such as NMR or X-ray crystallography are used to identify these fragments and their binding modes, which then guide the "growing" or "linking" of fragments to create more potent molecules. sygnaturediscovery.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to screen virtual libraries of compounds to predict which molecules are likely to bind to the target's active site. patsnap.comdanaher.com This rational design approach can significantly narrow down the number of compounds that need to be synthesized and tested.

Knowledge-Based Approaches: This strategy leverages existing knowledge about known ligands or the target class. sygnaturediscovery.com This can involve searching databases for compounds with similar structures or pharmacophores (the 3D arrangement of functional groups necessary for biological activity) to known active molecules. sygnaturediscovery.comproteinstructures.com

Phenotypic Screening: In this approach, compounds are tested for their effect on a cellular or organismal phenotype relevant to the disease, without prior knowledge of the specific molecular target. dromicslabs.comcriver.com This can lead to the discovery of novel mechanisms of action.

These strategies are not mutually exclusive and are often used in combination to maximize the chances of finding high-quality hits. The choice of strategy depends on factors such as the nature of the biological target, the availability of structural information, and the resources of the research program. dromicslabs.com

Lead Compound Derivatization and Chemical Modification

Once a "hit" is identified, it undergoes a process of optimization to become a "lead" compound. This involves chemically modifying the hit structure to improve its properties. patsnap.com This process, known as derivatization, is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net

The primary goals of lead derivatization include:

Enhancing Potency: Increasing the biological activity of the compound. biobide.com

Improving Selectivity: Ensuring the compound interacts primarily with its intended target, minimizing off-target effects. patsnap.comnumberanalytics.com

Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches the target in the body at an effective concentration and for an appropriate duration. patsnap.comnumberanalytics.com

Common chemical modification strategies include:

Functional Group Modification: Adding, removing, or altering functional groups on the lead scaffold. danaher.com For instance, the amino group and sulfonamide group in 5-aminopyridine-3-sulfonamide (B1337962) offer multiple points for modification.

Scaffold Hopping: Replacing the core structure (scaffold) of the lead compound with a different one while retaining the key pharmacophoric features. numberanalytics.comoncodesign-services.com

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. numberanalytics.com

Synthesis of Analogs: Creating a series of related compounds with systematic variations to explore the structure-activity relationship (SAR). numberanalytics.com

The sulfonamide group, present in 5-aminopyridine-3-sulfonamide, is a well-known pharmacophore and has been extensively used in drug design due to its ability to form key interactions with biological targets. ekb.egresearchgate.net The pyridine (B92270) ring is another important heterocyclic scaffold found in many approved drugs. tandfonline.com

Strategies for Enhancing Biological Profile

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This is a systematic investigation of how changes in a molecule's structure affect its biological activity. oncodesign-services.com By synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for potency and selectivity. numberanalytics.comoncodesign-services.com This information is crucial for guiding further optimization efforts.

Improving Selectivity: To minimize side effects, it is crucial to enhance the compound's selectivity for its intended target over other related proteins. patsnap.com This can be achieved by exploiting differences in the binding sites of the target and off-target proteins. numberanalytics.com

Optimizing ADME Properties: A drug's efficacy depends on its ability to be absorbed, distributed to the site of action, remain stable long enough to exert its effect, and then be eliminated from the body. patsnap.com Medicinal chemists use various techniques, such as modifying lipophilicity and introducing metabolically stable groups, to fine-tune these properties. patsnap.comnumberanalytics.com

Reducing Toxicity: Early assessment of potential toxicity is critical. numberanalytics.com Chemical modifications are made to eliminate or reduce structural features associated with toxicity. biobide.com

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a significant role in predicting these properties and guiding the design of new analogs with improved profiles. danaher.comnumberanalytics.com

Preclinical in vitro Evaluation for Compound Progression (General methodologies)

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. mdpi.com In vitro (test tube or cell culture) studies are the first line of this evaluation. researchgate.net

Common in vitro evaluation methods include:

Biochemical Assays: These assays measure the direct interaction of a compound with its purified target protein, such as an enzyme or receptor. criver.com They are used to determine the compound's potency (e.g., IC50 or Ki values).

Cell-Based Assays: These assays are conducted in living cells and provide a more physiologically relevant assessment of a compound's activity. nih.gov They can measure a compound's effect on cellular processes like cell proliferation, apoptosis (programmed cell death), or signaling pathways. nih.govnih.gov

ADME Assays: A suite of in vitro assays is used to predict a compound's pharmacokinetic properties. These include assays for:

Solubility: Determining how well the compound dissolves in aqueous solutions.

Permeability: Assessing the compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal wall.

Metabolic Stability: Evaluating the compound's susceptibility to breakdown by liver enzymes (e.g., using liver microsomes or hepatocytes). wuxiapptec.com

Plasma Protein Binding: Measuring the extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to the target. researchgate.net

Toxicity Assays: In vitro cytotoxicity assays are used to assess a compound's potential to cause cell death. nih.gov These are often performed on various cell lines, including both cancerous and non-cancerous cells, to determine selectivity. nih.gov

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive picture of a compound's effects on cells. criver.com

The data generated from these in vitro studies are crucial for making decisions about which compounds should be advanced to more complex and expensive in vivo (animal) studies. wuxiapptec.com

Design of Novel Chemical Entities Based on Lead Structures

The knowledge gained from SAR studies and preclinical evaluations of a lead compound like a 5-aminopyridine-3-sulfonamide derivative can be used to design entirely new chemical entities (NCEs). researchgate.net The goal is to create novel molecules with improved properties and potentially new intellectual property. scielo.br

Strategies for designing novel chemical entities include:

Scaffold Hopping: As mentioned earlier, this involves replacing the central core of the lead compound with a different chemical scaffold while preserving the essential binding interactions. oncodesign-services.com This can lead to compounds with completely different chemical structures but similar biological activities.

Fragment-Based Drug Design (FBDD): Insights from how small fragments bind to a target can be used to design novel molecules by linking or growing these fragments. sygnaturediscovery.com

De Novo Design: This computational approach uses algorithms to design new molecules from scratch that are predicted to fit into the target's binding site and have favorable properties. schrodinger.com These methods can explore vast regions of chemical space to identify novel and promising scaffolds. schrodinger.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. proteinstructures.com This model can then be used to search virtual libraries for new scaffolds that match the pharmacophore. scielo.br

The design of NCEs is an iterative process, where newly designed compounds are synthesized, tested, and the results are used to refine the design of the next generation of molecules. acs.org This cycle of design, synthesis, and testing is at the heart of modern drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminopyridine-3-sulfonamide HCl, and how can reaction parameters be optimized?

- Methodology : A common approach involves sulfonylation of 5-aminopyridine derivatives using sulfonyl chlorides under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Reaction progress should be monitored via TLC or HPLC .

- Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Reduces hydrolysis byproducts |

| Solvent | Anhydrous DCM | Enhances sulfonyl chloride stability |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.

- Storage : Store in airtight containers under nitrogen at 2–8°C in a dry environment. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can predict shelf life .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodology :

- NMR : H/C NMR to confirm sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) and HCl salt formation (broad NH peaks).

- FT-IR : Peaks at 1150–1250 cm (S=O stretching) and 3300–3500 cm (N-H stretching).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H] at m/z 218.6) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Validate predictions against experimental UV-Vis spectra. Exact exchange terms improve accuracy for π-conjugated systems .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s thermodynamic stability?

- Methodology :

- Cross-Validation : Compare DSC (melting point) and TGA (decomposition temperature) data. Discrepancies may arise from polymorphism or hydration states.

- Computational Calorimetry : Calculate enthalpy of formation via DFT and compare with bomb calorimetry results. Adjust computational models (e.g., solvent effects) to align with empirical data .

Q. How can researchers design experiments to investigate the compound’s potential as a catalyst or ligand in coordination chemistry?

- Methodology :

- Ligand Screening : Test coordination with transition metals (e.g., Cu, Fe) via UV-Vis titration (monitor λ shifts) or X-ray crystallography.

- Catalytic Activity : Assess Suzuki-Miyaura coupling efficiency using aryl halides. Control variables: solvent polarity, base strength, and catalyst loading .

Notes on Data Contradictions and Methodological Rigor

- Thermodynamic Data : If computational and experimental stability metrics conflict, re-evaluate functional choices (e.g., switch to M06-2X for better non-covalent interaction modeling) .

- Synthetic Byproducts : Use LC-MS to identify impurities and adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress side pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.